crotonoyl-CoA

Catalog No.
S561138
CAS No.
992-67-6
M.F
C25H40N7O17P3S
M. Wt
835.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
crotonoyl-CoA

CAS Number

992-67-6

Product Name

crotonoyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-but-2-enethioate

Molecular Formula

C25H40N7O17P3S

Molecular Weight

835.6 g/mol

InChI

InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/b5-4+/t14-,18-,19-,20+,24-/m1/s1

InChI Key

KFWWCMJSYSSPSK-CITAKDKDSA-N

SMILES

CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

coenzyme A, crotonyl-, crotonyl-CoA, crotonyl-coenzyme A

Canonical SMILES

CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC=CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Description

The exact mass of the compound crotonoyl-CoA is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Crotonoyl-CoA is a significant biochemical compound characterized by its role as an intermediate in various metabolic pathways, particularly in the metabolism of fatty acids and amino acids. It is the (E)-isomer of but-2-enoyl-CoA and is chemically represented as C25_{25}H40_{40}N7_7O17_{17}P3_3S. This compound is crucial in the fermentation processes of butyric acid and plays a role in the metabolism of lysine and tryptophan . Its concentration can influence post-translational modifications of histones, specifically crotonylation, which is essential for gene transcription regulation .

, primarily catalyzed by specific enzymes. One notable reaction is its conversion to butyryl-CoA through the action of crotonyl-CoA carboxylase/reductase. This enzyme facilitates both the reduction and carboxylation of crotonoyl-CoA:

  • Reduction Reaction:
     E crotonyl CoA+NADPHbutyryl CoA+NADP++H+\text{ E crotonyl CoA}+\text{NADPH}\rightarrow \text{butyryl CoA}+\text{NADP}^++\text{H}^+
  • Carboxylation Reaction:
     E crotonyl CoA+CO2+NADPH 2S ethylmalonyl CoA+NADP++H+\text{ E crotonyl CoA}+\text{CO}_2+\text{NADPH}\rightarrow \text{ 2S ethylmalonyl CoA}+\text{NADP}^++\text{H}^+

These reactions highlight crotonoyl-CoA's dual role as both a substrate and a product in metabolic pathways .

Crotonoyl-CoA is involved in various biological activities, particularly in metabolic processes. It serves as a substrate for enzymes that catalyze reactions leading to energy production and biosynthesis of essential biomolecules. Its role in histone modification through crotonylation affects gene expression, thereby influencing cellular functions . Additionally, it participates in the metabolism of fatty acids and amino acids, making it vital for maintaining cellular energy balance and metabolic homeostasis .

Crotonoyl-CoA can be synthesized through several biochemical pathways:

  • From Butyryl-CoA: It can be produced from butyryl-CoA via dehydrogenation reactions catalyzed by specific acyl-CoA dehydrogenases.
  • Via Fermentation: In microbial systems, crotonoyl-CoA can be generated during the fermentation of butyric acid.
  • Enzymatic Reactions: The enzyme crotonyl-CoA carboxylase/reductase can also facilitate its formation through carboxylation processes .

Crotonoyl-CoA has several applications in biochemistry and biotechnology:

  • Metabolic Studies: It serves as a key intermediate for studying metabolic pathways related to fatty acid and amino acid metabolism.
  • Histone Modification Research: Its role in histone crotonylation makes it significant for research into gene regulation mechanisms.
  • Biocatalysis: Enzymes that utilize crotonoyl-CoA are explored for their potential in biocatalytic processes, which could lead to more sustainable chemical synthesis methods .

Research on crotonoyl-CoA interactions focuses on its role as a substrate for various enzymes, particularly crotonyl-CoA carboxylase/reductase. Studies have shown that this enzyme not only reduces crotonyl-CoA but also facilitates its carboxylation, indicating a complex interplay between different metabolic pathways. Furthermore, investigations into how changes in crotonoyl-CoA concentrations affect histone modifications provide insights into its regulatory roles within cells .

Crotonoyl-CoA shares structural and functional similarities with several other Coenzyme A derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological RoleUnique Features
Butyryl-CoASimilar backboneFatty acid metabolismDirectly reduced from crotonoyl-CoA
Acetyl-CoASimilar backboneCentral metabolite in energy productionInvolved in the citric acid cycle
Propionyl-CoASimilar backboneFatty acid metabolismInvolved in odd-chain fatty acid oxidation
Succinyl-CoASimilar backboneEnergy metabolismKey intermediate in the citric acid cycle
Isovaleryl-CoASimilar backboneAmino acid metabolismSpecific to branched-chain amino acids

Crotonoyl-CoA's unique position arises from its specific involvement in both fatty acid and amino acid metabolism, as well as its regulatory role in histone modifications, distinguishing it from other similar compounds .

XLogP3

-4.8

Wikipedia

Crotonyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Modify: 2023-07-20
Hamed et al. Stereoselective C-C bond formation catalysed by engineered carboxymethylproline synthases. Nature Chemistry, doi: 10.1038/nchem.1011, published online 3 April 2011 http://www.nature.com/nchem

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